4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
CAS No.: 351003-47-9
Cat. No.: VC2001198
Molecular Formula: C7H3BrClF3O2S
Molecular Weight: 323.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 351003-47-9 |
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Molecular Formula | C7H3BrClF3O2S |
Molecular Weight | 323.52 g/mol |
IUPAC Name | 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride |
Standard InChI | InChI=1S/C7H3BrClF3O2S/c8-6-2-1-4(15(9,13)14)3-5(6)7(10,11)12/h1-3H |
Standard InChI Key | QCFIMBHKZZLZAE-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)Br |
Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)Br |
Introduction
Physical and Chemical Properties
Basic Physical Properties
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride exhibits distinctive physical properties that influence its handling and applications. The compound is typically a colorless to pale yellow solid at room temperature, with specific physical parameters outlined in Table 1.
Table 1: Physical Properties of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
Property | Value |
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Molecular Formula | C₇H₃BrClF₃O₂S |
Molecular Weight | 323.52 g/mol |
Physical State | Solid |
Melting Point | 32-33°C |
Boiling Point | 92-94°C (at 0.35 mmHg) or 290.6±40.0°C (at 760 mmHg) |
Density | 1.833 g/mL (at 25°C) |
Flash Point | >230°F (>110°C) |
Solubility | Soluble in most organic solvents; insoluble in water |
The compound is highly sensitive to moisture and undergoes hydrolysis in aqueous conditions, necessitating storage under inert atmosphere conditions .
Structural Characteristics
The molecular structure of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride features several key functional groups that contribute to its chemical behavior. The molecule contains a benzene ring substituted with a bromine atom at the para-position (C-4), a trifluoromethyl group at the meta-position (C-3), and a sulfonyl chloride group. These structural elements can be represented through various chemical identifiers as shown in Table 2.
Table 2: Structural Identifiers of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
Identifier | Value |
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IUPAC Name | 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride |
InChI | InChI=1S/C7H3BrClF3O2S/c8-6-2-1-4(15(9,13)14)3-5(6)7(10,11)12/h1-3H |
InChI Key | QCFIMBHKZZLZAE-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)Br |
The presence of the sulfonyl chloride group (SO₂Cl) confers strong electrophilic character to the molecule, making it highly reactive toward nucleophiles. The trifluoromethyl group (CF₃) contributes additional electron-withdrawing effects, further enhancing the reactivity of the sulfonyl chloride functionality. These structural features collectively determine the compound's chemical behavior and applications in organic synthesis .
Synthesis and Preparation Methods
The synthesis of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride typically follows well-established methodologies for the preparation of aryl sulfonyl chlorides. Two primary synthetic approaches are commonly employed for its production.
Direct Conversion Method
The first approach involves the direct conversion of 4-bromo-3-(trifluoromethyl)benzenesulfonyl fluoride to the corresponding sulfonyl chloride using thionyl chloride (SOCl₂) under controlled conditions. This method provides a straightforward route to the target compound but requires careful control of reaction conditions to prevent side reactions.
Two-Step Sulfonation-Chlorination Approach
The second and more widely used approach involves a two-step process:
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Sulfonation: 4-bromo-3-(trifluoromethyl)benzene is treated with chlorosulfonic acid (ClSO₃H) to form the corresponding sulfonic acid intermediate.
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Chlorination: The sulfonic acid intermediate is then treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the desired sulfonyl chloride product.
This methodology offers better control over the regioselectivity of sulfonation and typically results in higher yields and purity of the final product. Critical reaction parameters include maintaining low temperatures (0-5°C) during the sulfonation step to avoid over-sulfonation and using anhydrous conditions throughout the process due to the moisture sensitivity of both reagents and products .
These synthetic routes provide access to 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride with typical purities exceeding 97%, making it suitable for various applications in organic synthesis and pharmaceutical development.
Chemical Reactivity
Substitution Reactions
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride exhibits pronounced electrophilic character, primarily due to the presence of the sulfonyl chloride group. This reactivity profile enables it to undergo various nucleophilic substitution reactions with diverse nucleophiles:
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Reaction with Amines: Forms sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.
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Reaction with Alcohols: Produces sulfonate ester derivatives that can serve as leaving groups in further synthetic transformations.
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Reaction with Thiols: Yields sulfonate thioester derivatives with applications in organic synthesis.
These nucleophilic substitution reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the sulfur atom of the sulfonyl chloride group, followed by elimination of the chloride ion.
Reduction and Oxidation Reactions
The compound can undergo various redox transformations:
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Reduction Reactions: Treatment with reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the sulfonyl chloride group to form 4-bromo-3-(trifluoromethyl)benzenesulfonamide or, under more forceful conditions, the corresponding thiol derivatives.
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Oxidation Reactions: Exposure to oxidizing agents such as hydrogen peroxide (H₂O₂) can transform the compound into sulfonic acid derivatives.
Coupling Reactions
The bromine substituent at the 4-position provides an excellent handle for transition metal-catalyzed coupling reactions:
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Suzuki-Miyaura Coupling: Enables the formation of biaryl compounds by coupling with boronic acids or boronate esters.
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Sonogashira Coupling: Allows for the introduction of alkynyl groups at the position of the bromine substituent.
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Buchwald-Hartwig Amination: Facilitates the introduction of amino groups at the bromine position.
These coupling reactions significantly expand the synthetic utility of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride by enabling the construction of complex molecular architectures from this relatively simple building block.
Applications in Research and Industry
Organic Synthesis Applications
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride serves as a versatile synthetic intermediate in organic chemistry due to its multiple reactive sites and functional groups. Its primary applications in organic synthesis include:
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Building Block for Complex Molecules: The compound provides entry points for constructing complex molecules through its sulfonyl chloride group and bromine substituent.
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Sulfonamide Synthesis: The facile reaction with amines produces sulfonamides, which are important structural motifs in medicinal chemistry.
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Protecting Group Chemistry: Derivatives of this compound can serve as protecting groups for amines and alcohols in multistep synthesis.
Pharmaceutical Development
In pharmaceutical research, 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride has found significant applications:
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API Intermediates: The compound serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with various biological activities.
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Anti-inflammatory Agents: Used in the synthesis of compounds targeting inflammatory pathways.
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Structure-Activity Relationship Studies: The easily functionalizable nature of the compound allows for the preparation of diverse analogues to study structure-activity relationships in drug discovery.
Agrochemical Production
In the agrochemical industry, 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride contributes to the development of:
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Herbicides: Used in the synthesis of selective herbicides that target specific metabolic pathways in weeds.
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Pesticides: Incorporated into pesticide structures to enhance efficacy against target pests.
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Plant Growth Regulators: Employed in the synthesis of compounds that modulate plant growth and development.
Biological Activity
Antimicrobial Properties
Research has highlighted the potential antimicrobial activity of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride and its derivatives. Comparative studies of minimum inhibitory concentrations (MIC) have revealed promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 3: Comparative Antimicrobial Activity of Related Compounds
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride derivatives | Varies | S. aureus, E. coli |
4-Chloro derivative | 1.0 | MRSA |
Dichloroaniline derivatives | 0.5 | S. aureus |
The presence of both bromine and trifluoromethyl groups appears to enhance antibacterial activity, making derivatives of this compound effective against resistant bacterial strains .
Structure-Activity Relationships
Research into the structure-activity relationships of compounds containing the 4-bromo-3-(trifluoromethyl)benzenesulfonyl moiety has revealed important insights. Studies have shown that compounds with similar structural features exhibit significant activity against Gram-positive bacteria, including both methicillin-sensitive and methicillin-resistant strains. The positioning of substituents on the benzene ring appears to play a crucial role in determining antibacterial efficacy .
Classification Parameter | Value/Description |
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GHS Symbol | GHS05 (Corrosive) |
Signal Word | Danger |
Hazard Statements | H314 (Causes severe skin burns and eye damage) |
Risk Statements | 34 (Causes burns) |
Hazard Codes | C (Corrosive), Xi (Irritant) |
RIDADR | UN 3265 8/PG 2 |
WGK Germany | 3 (Severe hazard to waters) |
These hazard classifications highlight the corrosive nature of the compound and its potential to cause severe damage to skin, eyes, and mucous membranes .
Comparison with Similar Compounds
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride belongs to a family of halogenated benzenesulfonyl chlorides. Understanding its properties in comparison to structurally related compounds provides valuable insights into structure-function relationships.
Table 5: Comparison of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride with Related Compounds
Compound | Structural Difference | Effect on Reactivity | Applications |
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4-(Trifluoromethyl)benzenesulfonyl chloride | Lacks bromine at 4-position | Reduced site for coupling reactions | Similar nucleophilic substitution applications |
3-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride | Bromine at 3-position instead of 4-position | Different regioselectivity in coupling reactions | Similar but with altered electronic properties |
4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride | Trifluoromethyl at 2-position instead of 3-position | Increased steric hindrance around sulfonyl chloride | Reduced reactivity in nucleophilic substitutions |
4-Bromo-3-fluorobenzenesulfonyl chloride | Fluorine atom instead of trifluoromethyl group | Reduced electron-withdrawing effect | Different electronic properties and reactivity pattern |
These structural variations result in distinct reactivity patterns and applications, highlighting the importance of substituent effects in determining the chemical behavior of these compounds.
Current Research and Future Perspectives
Current research on 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride focuses on several promising areas:
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Medicinal Chemistry Applications: Ongoing studies are exploring the potential of this compound and its derivatives in the development of new therapeutic agents, particularly those targeting bacterial infections and inflammatory conditions.
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Catalytic Methods: Researchers are developing new catalytic methods for the functionalization of the bromine position, expanding the synthetic utility of this building block.
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Green Chemistry Approaches: Efforts are underway to develop more environmentally friendly methods for the synthesis and use of this compound, addressing concerns related to waste generation and toxicity.
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Computational Studies: Density functional theory (DFT) calculations are being employed to predict reaction pathways and optimize synthetic routes involving this compound .
Future research directions may include:
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Novel Biological Applications: Further exploration of the biological activities of derivatives, potentially leading to new drug candidates.
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Sustainable Synthesis: Development of greener synthetic routes with reduced environmental impact.
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Structure-Activity Relationships: More detailed studies of structure-activity relationships to optimize biological activity and reduce toxicity.
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Materials Science Applications: Investigation of potential applications in materials science, such as in the development of functional polymers and materials.
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